3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide CAS number
3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide CAS number
Technical Whitepaper: Synthesis, Characterization, and Pharmacological Profiling of 3-Amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide (CAS 104095-22-9)
Executive Summary
In the landscape of rational drug design, functionalized benzenesulfonamides serve as highly privileged scaffolds. Specifically, 3-Amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide (CAS 104095-22-9) represents a highly versatile intermediate and active pharmacophore. Featuring an ortho-aminophenol core embedded with a diaryl sulfonamide moiety, this compound is primarily investigated for its potential in synthesizing novel Carbonic Anhydrase (CA) inhibitors, which have profound implications in oncology and anti-inflammatory drug development [1]. This technical guide provides an authoritative, step-by-step breakdown of its physicochemical properties, chemoselective synthesis, and pharmacological screening workflows.
Physicochemical Profiling & Structural Rationale
Understanding the foundational metrics of CAS 104095-22-9 is critical for predicting its behavior in both synthetic environments and biological assays. The compound's amphoteric nature—driven by a basic aniline, an acidic phenol, and an acidic sulfonamide—dictates its solubility and isolation strategies.
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| Chemical Name | 3-Amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide |
| CAS Registry Number | 104095-22-9[2] |
| Molecular Formula | C12H11ClN2O3S[2] |
| Molecular Weight | 298.75 g/mol [2] |
| SMILES String | C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)N)Cl[3] |
| Isotopic Purity/Grade | >95% (Analytical/Research Grade)[4] |
| Physical State | Solid (Powder to Crystal)[5] |
Strategic Importance in Medicinal Chemistry
The structural architecture of CAS 104095-22-9 is meticulously evolved for target engagement:
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The Zinc-Binding Group (ZBG): The primary sulfonamide group (-SO2NH-) is a canonical ZBG, essential for anchoring the molecule within the active site of human Carbonic Anhydrases (hCAs) via coordination with the catalytic zinc ion [1].
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Steric and Lipophilic Tuning: The 2-chlorophenyl substitution at the sulfonamide nitrogen imparts targeted lipophilicity. The ortho-chloro group creates a steric clash that dictates the dihedral angle of the diaryl system, restricting rotational freedom and enhancing isozyme selectivity (e.g., favoring tumor-associated CA IX over cytosolic CA II) [2].
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Derivatization Handle: The 3-amino-4-hydroxy moiety provides an excellent functional handle for synthesizing Schiff bases or cyclizing into benzoxazoles, expanding the chemical space for structure-activity relationship (SAR) studies [6].
Retrosynthetic Analysis & Chemoselective Strategy
The synthesis of this compound presents a classic chemoselectivity challenge: reducing a nitro group to an amine in the presence of an aryl chloride.
The Causality of Reagent Selection: Standard catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) with H₂ gas is strictly contraindicated here. Pd/C frequently triggers hydrodehalogenation of the 2-chlorophenyl moiety, yielding an undesired des-chloro byproduct. To preserve the structural integrity of the pharmacophore, a Béchamp-type reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. These mild, slightly acidic conditions facilitate a single-electron transfer (SET) to the nitro group without providing the activation energy required to cleave the robust C-Cl bond.
Figure 1. Chemoselective synthesis of CAS 104095-22-9 avoiding hydrodehalogenation.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that impurities are actively purged at each mechanistic transition.
Protocol 1: Synthesis of the Nitro-Sulfonamide Intermediate
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Activation & Coupling: Dissolve 2-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM) containing pyridine (2.0 eq) under an inert argon atmosphere. Cool the reaction vessel to 0 °C to suppress side reactions.
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Addition: Slowly add 4-hydroxy-3-nitrobenzenesulfonyl chloride (1.1 eq) in portions. Causality: Stepwise addition controls the exothermic nature of the sulfonylation, preventing the oligomerization of the unprotected phenol.
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Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 2:1).
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Self-Validating Workup: Quench with 1N HCl. This step selectively protonates excess pyridine and unreacted aniline, driving them into the aqueous layer while the neutral product remains in the organic phase. Extract, dry over anhydrous Na₂SO₄, and concentrate.
Protocol 2: Chemoselective Béchamp Reduction & Isoelectric Isolation
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Preparation: Suspend the nitro intermediate (1.0 eq) in a 4:1 mixture of Ethanol:Water.
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Catalyst Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).
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Reflux: Heat the mixture to 80 °C (reflux) for 2 hours.
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Filtration: While hot, filter the mixture through a pad of Celite. Causality: Hot filtration prevents the premature crystallization of the product while effectively trapping the insoluble iron oxide sludge.
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Isoelectric Isolation (Self-Validating Step): Concentrate the filtrate to remove the ethanol. Because the target compound is amphoteric, standard acid-base extraction is highly inefficient. Instead, adjust the aqueous residue precisely to pH 6.5–7.0 using dilute NaOH or HCl. At its isoelectric point, the zwitterionic/neutral species becomes insoluble and crashes out of solution, effectively self-purifying from highly polar or highly non-polar impurities.
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Final Collection: Filter the precipitate, wash with cold water, and dry under high vacuum to yield CAS 104095-22-9.
Analytical Validation & Pharmacological Screening
Once synthesized, the compound must undergo rigorous analytical validation:
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¹H-NMR (DMSO-d₆): Look for the diagnostic disappearance of the downfield nitro-adjacent aromatic protons and the emergence of a broad singlet at ~5.0 ppm, corresponding to the newly formed -NH₂ group.
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Pharmacological Screening: The affinity of these sulfonamide derivatives for human CAs is typically measured using a Fluorescent Thermal Shift Assay (FTSA) [1].
Figure 2. FTSA screening workflow for evaluating Carbonic Anhydrase inhibition.
In the FTSA workflow, as the temperature increases, the CA protein unfolds, exposing hydrophobic residues that bind the Sypro Orange probe, resulting in a fluorescent signal. If CAS 104095-22-9 successfully binds to the active site, it stabilizes the folded protein, shifting the melting temperature (Tm) higher. The ΔTm is then mathematically converted into a dissociation constant (Kd), validating target engagement [7].
References
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Vainauskas, V., et al. "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures." International Journal of Molecular Sciences, 2025, 26(13), 6466. URL:[Link]
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